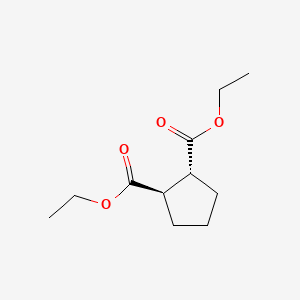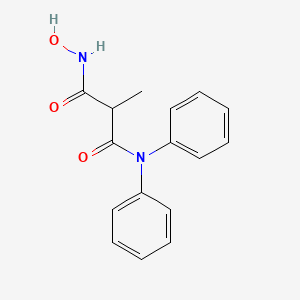
2-(4-(2-Hydroxypropan-2-yl)phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(2-Hydroxypropan-2-yl)phenyl)acetic acid is an organic compound that belongs to the class of phenylacetic acids It is characterized by the presence of a phenyl ring substituted with a hydroxyisopropyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Hydroxypropan-2-yl)phenyl)acetic acid can be achieved through several synthetic routes. One common method involves the reduction of 4-hydroxyphenylacetic acid using elemental phosphorus and iodine . Another approach includes the esterification of 4-hydroxyphenylacetic acid with various alcohols to form esters, followed by hydrolysis to yield the desired acid .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale esterification and hydrolysis processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-Hydroxypropan-2-yl)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid moiety can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of 4-(1-oxo-1methylethyl)phenylacetic acid.
Reduction: Formation of 4-(1-hydroxy-1methylethyl)phenylethanol.
Substitution: Formation of various substituted phenylacetic acids depending on the substituent introduced.
Scientific Research Applications
2-(4-(2-Hydroxypropan-2-yl)phenyl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-(2-Hydroxypropan-2-yl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyisopropyl group and the phenyl ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenylacetic acid: Lacks the hydroxyisopropyl group, making it less hydrophobic.
4-(1-oxo-1methylethyl)phenylacetic acid: An oxidized form with different chemical properties.
4-(1-hydroxy-1methylethyl)phenylethanol: A reduced form with an alcohol group instead of a carboxylic acid.
Uniqueness
The presence of the hydroxyisopropyl group in 2-(4-(2-Hydroxypropan-2-yl)phenyl)acetic acid imparts unique chemical and biological properties. This structural feature enhances its hydrophobicity and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-[4-(2-hydroxypropan-2-yl)phenyl]acetic acid |
InChI |
InChI=1S/C11H14O3/c1-11(2,14)9-5-3-8(4-6-9)7-10(12)13/h3-6,14H,7H2,1-2H3,(H,12,13) |
InChI Key |
CEPBRHJAGBFDCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,3-DIMETHOXY-5-[4-(4-METHOXYPHENYL)-5-ISOXAZOLYL]PHENYL METHYL ETHER](/img/structure/B8731362.png)

![3-Imidazo[1,2-b]pyridazin-2-ylbenzoic acid](/img/structure/B8731386.png)








